
7-Ethyl-8-chloro-10-(1'-D-ribityl)isoalloxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethyl-8-chloro-10-(1’-D-ribityl)isoalloxazine is a synthetic flavin derivative. Flavins are a group of organic compounds based on pteridine, which are known for their role in biological redox reactions. This compound is structurally related to riboflavin (vitamin B2) and is often used in biochemical research to study flavoproteins and their mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-8-chloro-10-(1’-D-ribityl)isoalloxazine typically involves the condensation of appropriate ribityl derivatives with isoalloxazine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the purification of intermediates and final products using techniques such as crystallization, chromatography, and recrystallization. The exact methods can vary depending on the scale and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Ethyl-8-chloro-10-(1’-D-ribityl)isoalloxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different flavin derivatives.
Reduction: It can be reduced to form dihydroflavin derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different flavin derivatives, while substitution reactions can produce a variety of substituted isoalloxazines.
Wissenschaftliche Forschungsanwendungen
7-Ethyl-8-chloro-10-(1’-D-ribityl)isoalloxazine has several applications in scientific research:
Chemistry: It is used as a model compound to study the redox properties of flavins and their role in catalysis.
Biology: The compound is employed in the study of flavoproteins, which are enzymes that contain a flavin moiety and are involved in various biological processes.
Medicine: Research on this compound contributes to understanding the mechanisms of flavin-dependent enzymes, which can lead to the development of new drugs and therapies.
Industry: It is used in the development of biosensors and other analytical tools due to its redox properties.
Wirkmechanismus
The mechanism of action of 7-Ethyl-8-chloro-10-(1’-D-ribityl)isoalloxazine involves its role as a cofactor in flavoproteins. It participates in redox reactions by cycling between oxidized and reduced states. The compound interacts with various molecular targets, including enzymes and other proteins, to facilitate electron transfer and catalysis.
Vergleich Mit ähnlichen Verbindungen
- 7-Chloro-8-ethyl-10-(1’-D-ribityl)isoalloxazine
- 7-Methyl-8-chloro-10-(1’-D-ribityl)isoalloxazine
- 7,8-Diethyl-10-(1’-D-ribityl)isoalloxazine
Comparison: Compared to its analogs, 7-Ethyl-8-chloro-10-(1’-D-ribityl)isoalloxazine has unique properties due to the specific arrangement of its functional groups. These differences can affect its redox potential, binding affinity to proteins, and overall reactivity. The presence of the ethyl and chloro groups can influence the compound’s stability and its interactions with biological targets.
Eigenschaften
CAS-Nummer |
42782-53-6 |
|---|---|
Molekularformel |
C17H19ClN4O6 |
Molekulargewicht |
410.8 g/mol |
IUPAC-Name |
8-chloro-7-ethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H19ClN4O6/c1-2-7-3-9-10(4-8(7)18)22(5-11(24)14(26)12(25)6-23)15-13(19-9)16(27)21-17(28)20-15/h3-4,11-12,14,23-26H,2,5-6H2,1H3,(H,21,27,28)/t11-,12+,14-/m0/s1 |
InChI-Schlüssel |
YJDBQBUHLDNPPK-SCRDCRAPSA-N |
Isomerische SMILES |
CCC1=CC2=C(C=C1Cl)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
CCC1=CC2=C(C=C1Cl)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



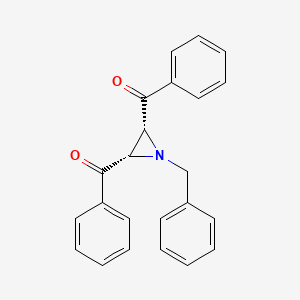
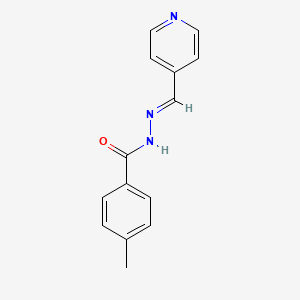
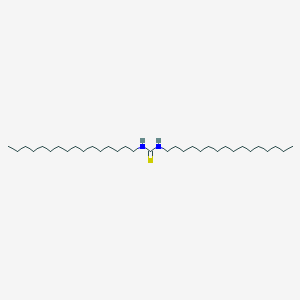
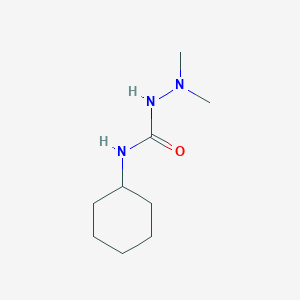
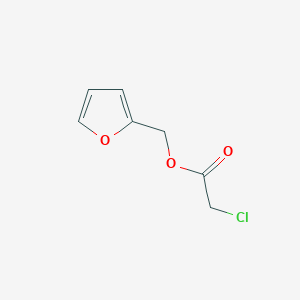
![Methanamine, N-[(3-methoxyphenyl)methylene]-](/img/structure/B11950599.png)




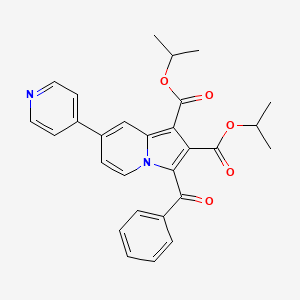

![1,3-Diphenylbenzo[f]quinoline](/img/structure/B11950640.png)
